molecular formula C20H18N4O3S B2712553 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1421499-23-1

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2712553
CAS No.: 1421499-23-1
M. Wt: 394.45
InChI Key: NNAAJKLSARDSIQ-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining pyrazole, thiazole, and chromene moieties. Its structure features a central thiazole ring substituted with a 3,5-dimethylpyrazole group at the 2-position and a chromene-2-carboxamide unit linked via an ethyl chain.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-9-13(2)24(23-12)20-22-14(11-28-20)7-8-21-19(26)18-10-16(25)15-5-3-4-6-17(15)27-18/h3-6,9-11H,7-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAAJKLSARDSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiazole and pyrazole rings through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural components of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, several types of chemical reactions could be considered:

  • Oxidation : The chromene ring could undergo oxidation to form a quinone-like structure.

  • Hydrolysis : The carboxamide group might be susceptible to hydrolysis under acidic or basic conditions.

  • Nucleophilic Substitution : The thiazole ring could participate in nucleophilic substitution reactions.

Analytical Techniques

Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are crucial for confirming the structure and purity of compounds during synthesis and after chemical transformations.

Biological Activities

Compounds with pyrazole and thiazole rings often exhibit biological activities, including antimicrobial and anticancer properties . The chromene moiety can also contribute to these activities, particularly in derivatives that show cytotoxic effects against various cancer cell lines .

Data Tables

While specific data for this compound is not available, related compounds often display a range of biological activities. For example, some chromone derivatives have shown significant activity against leukemia cell lines without toxicity to normal cells .

Compound TypeBiological ActivityReference
Chromone DerivativesAnticancer (Leukemia)
Pyrazole-Thiazole DerivativesAntimicrobial
Thiazole MoietiesAnticonvulsant

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of pyrazole , thiazole , and chromene moieties, which contribute to its diverse biological activities. Its molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 394.4 g/mol. The presence of these heterocycles suggests potential interactions with biological targets that can lead to therapeutic effects.

Biological Activities

Research indicates that compounds containing pyrazole and thiazole rings exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of thiazole and pyrazole show promising anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), showing IC50 values in the micromolar range .
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide have demonstrated efficacy against a range of bacterial strains, indicating potential for development as antimicrobial agents .
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes such as carbonic anhydrase (CA). The presence of electronegative groups in the structure has been linked to enhanced inhibitory activity .

Case Study 1: Antitumor Evaluation

In a recent study, a series of thiazole-pyrazole hybrids were synthesized and tested for their antitumor activity against multiple cancer cell lines. One compound exhibited an IC50 value lower than that of the standard drug 5-fluorouracil, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole derivatives. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity that suggests their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues from Pyrazole-Carboxamide Family

details pyrazole-carboxamide derivatives (e.g., compounds 3a–3p ) with varying aryl/heteroaryl substituents. Key comparisons include:

Compound Core Structure Substituents Yield Melting Point (°C) Key Spectral Data
Target Compound Pyrazole-thiazole-chromene 3,5-dimethylpyrazole, chromene-carboxamide N/A N/A N/A (hypothesized: IR/NMR/MS similar to )
3a () Pyrazole-carboxamide Phenyl, cyano 68% 133–135 δ 8.12 (s, 1H), MS: [M+H]⁺ 403.1
3d () Pyrazole-carboxamide 4-Fluorophenyl, cyano 71% 181–183 δ 7.51–7.21 (m, 9H), MS: [M+H]⁺ 421.0
  • The 3,5-dimethylpyrazole moiety may improve metabolic stability over the cyano group in 3a–3p, which could influence bioavailability .

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, also referred to as compound 1 for simplicity, is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of compound 1 is C16H20N4O2S3C_{16}H_{20}N_{4}O_{2}S_{3}, with a molecular weight of approximately 388.48 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a chromene structure, which contribute to its biological activity.

Antioxidant Activity

Numerous studies have investigated the antioxidant properties of compounds featuring similar structural motifs. For instance, compounds containing thiazole and pyrazole rings have demonstrated significant anti-lipid peroxidation activity. Preliminary assays indicate that derivatives of compound 1 can effectively scavenge free radicals and inhibit lipid peroxidation processes in vitro .

Anti-inflammatory Effects

Compounds with thiazole and pyrazole components have been reported to exhibit anti-inflammatory activities. In particular, the inhibition of lipoxygenase enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects. For example, studies show that related compounds can inhibit soybean lipoxygenase activity by up to 41% at certain concentrations . This suggests that compound 1 may possess similar anti-inflammatory properties.

Anticancer Potential

The anticancer activity of compounds similar to compound 1 has been extensively studied. The presence of the chromene moiety is often linked to cytotoxic effects against various cancer cell lines. Research indicates that certain thiazole and pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . For instance, compounds with similar structures have shown IC50 values less than 10 µM against human cancer cell lines such as A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) .

The biological activity of compound 1 is thought to be mediated through several mechanisms:

  • Free Radical Scavenging : The electron-rich nature of the pyrazole and thiazole rings allows these compounds to neutralize free radicals effectively.
  • Enzyme Inhibition : Compounds like compound 1 may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase (COX), thereby reducing inflammatory responses .
  • Apoptosis Induction : The interaction of compound 1 with cellular targets may lead to the activation of apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .

Case Studies and Research Findings

Several case studies highlight the potential of compound 1 in various therapeutic areas:

  • Antioxidant Studies : A study demonstrated that derivatives similar to compound 1 showed over 90% inhibition of lipid peroxidation at concentrations around 100 µM, indicating strong antioxidant capabilities .
  • Anti-inflammatory Research : Inhibitory assays on soybean lipoxygenase revealed that related compounds could reduce enzyme activity significantly, suggesting potential use in treating inflammatory diseases .
  • Anticancer Efficacy : In vitro studies have shown that compounds with structural similarities can induce apoptosis in cancer cell lines with IC50 values ranging from 5 µM to 15 µM, showcasing their potential as anticancer agents .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeIC50 Value (µM)Reference
AntioxidantLipid Peroxidation Inhibition<100
Anti-inflammatoryLipoxygenase Inhibition28 - 41
Anticancer (A549 Cells)Cytotoxicity<10
Anticancer (Jurkat Cells)Apoptosis Induction<15

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Use a multi-step approach involving (1) condensation of 3,5-dimethylpyrazole with thiazole precursors to form the thiazol-4-yl-ethyl intermediate, followed by (2) coupling with 4-oxo-4H-chromene-2-carboxamide via amide bond formation. Ethanol or THF as solvents under reflux (70–80°C) are common, with yields varying based on substituent reactivity (e.g., electron-withdrawing groups may reduce yields). Purification via flash chromatography (ethyl acetate/hexane) or recrystallization is recommended .
  • Key Variables : Solvent polarity, temperature, and catalyst selection (e.g., DCC for carbodiimide-mediated coupling). Lower yields (e.g., 37% for analogous compounds) may arise from steric hindrance or competing side reactions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Identify pyrazole protons (δ 2.2–2.5 ppm for methyl groups), thiazole protons (δ 6.8–7.2 ppm), and chromene carbonyl signals (δ 8.0–8.5 ppm).
  • 13C NMR : Verify carboxamide carbonyl (δ ~170 ppm) and chromene ketone (δ ~185 ppm).
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in cytotoxicity assays)?

  • Methodology :

  • Control Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7), assay conditions (pH, incubation time), and compound purity (≥95% by HPLC).
  • Structure-Activity Analysis : Compare substituent effects; e.g., pyrazole methylation (3,5-dimethyl vs. 1,3,5-trimethyl in analogous compounds) may alter hydrophobic interactions with targets .
  • Statistical Validation : Use ANOVA or t-tests to assess significance of discrepancies. Reproduce results across independent labs .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s stability and target binding?

  • Methodology :

  • Crystallography : Resolve dimerization via N–H···O hydrogen bonds (pyrazole-thiazole motifs) or C–H···O interactions, as seen in similar acetamide derivatives .
  • Molecular Dynamics Simulations : Model binding to kinases or proteases (e.g., using AutoDock Vina) to identify key residues (e.g., catalytic serine or aspartate) for hydrogen bonding with the carboxamide group .
    • Data Interpretation : Reduced solubility in polar solvents may correlate with strong intermolecular interactions, requiring DMSO co-solvents for in vitro assays .

Q. What experimental designs optimize the compound’s selectivity for target enzymes (e.g., kinases) versus off-target effects?

  • Methodology :

  • Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess inhibition across 100+ kinases. Focus on ATP-binding pocket complementarity; the thiazole-chromene scaffold may favor binding to MAPK or CDK families.
  • Mutagenesis Studies : Introduce point mutations (e.g., gatekeeper residues) to test binding dependency.
  • Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., pyrazole methylation reduces CYP450-mediated oxidation) .

Methodological Challenges and Solutions

Q. How can contradictory solubility data be addressed during formulation for in vivo studies?

  • Solution :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility.
  • Salt Formation : Explore hydrochloride or sodium salts, as seen in related pyrazole-acetamide derivatives, to improve bioavailability .
    • Validation : Measure partition coefficients (log P) via shake-flask method and correlate with in vivo pharmacokinetics .

Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?

  • Tools :

  • SwissADME : Predict CYP450 metabolism sites (e.g., oxidation at chromene’s 4-oxo group).
  • ProTox-II : Estimate hepatotoxicity based on structural alerts (e.g., thiazole rings may raise toxicity flags).
    • Experimental Follow-Up : Validate predictions with LC-MS/MS metabolite profiling in hepatocyte models .

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